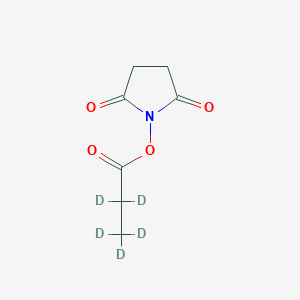![molecular formula C7H11NO B3425729 1-Azabicyclo[3.2.1]octan-6-one CAS No. 45675-76-1](/img/structure/B3425729.png)
1-Azabicyclo[3.2.1]octan-6-one
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . This structure has attracted attention from many research groups worldwide due to its potential in the field of drug discovery .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane has been achieved in a stereoselective manner. Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative methodology involves the stereochemical control being achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Dopamine Transporter Inhibitors
1-Azabicyclo[3.2.1]octanes, including 1-Azabicyclo[3.2.1]octan-6-one, have been explored as new dopamine transporter inhibitors. These compounds show promise in this area due to their monoamine transporter inhibitory activity, which is influenced by the molecule's topology and stereochemistry (Tamiz et al., 2000).
Neurokinin (NK1) Antagonists
1-Phenyl-8-azabicyclo[3.2.1]octane ethers, a class including 1-Azabicyclo[3.2.1]octan-6-one, act as NK1 receptor antagonists. Modifications at the 6-exo-position of these compounds have led to high-affinity NK1 antagonists with extended in vivo action, showing potential for therapeutic use (Huscroft et al., 2006).
Synthesis of Stereoisomeric Enantiopure Acids
Research has also been conducted on the efficient synthesis of stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids. This process involved using (R)-1-phenylethylamine to confer chirality, demonstrating the versatility of 1-Azabicyclo[3.2.1]octan-6-one in synthesizing complex organic compounds (Gelmi et al., 2007).
Triple Re-uptake Inhibitors
The development of 5-aryl 2-azabicyclo[3.2.1]octane derivatives, related to 1-Azabicyclo[3.2.1]octan-6-one, has shown potential in the field of medicinal chemistry. These compounds are noted for their potent in vitro serotonin, dopamine, and noradrenaline re-uptake inhibitor activity (Profeta et al., 2010).
Semipinacol Rearrangement in Organic Synthesis
Research has explored the semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams, utilizing the 6-azabicyclo[3.2.1]octane ring system. This novel rearrangement has been effective in preparing biologically active molecules with this ring system (Grainger et al., 2012).
Crystal Structure Characterization
The synthesis and crystal structure characterization of compounds derived from 1-Azabicyclo[3.2.1]octan-6-one have been studied, revealing insights into their molecular configurations and intermolecular interactions. This research aids in understanding the structural basis of their biological activity (Wu et al., 2015).
Asymmetric 1,3-Dipolar Cycloaddition
Asymmetric 1,3-dipolar cycloadditions using homochiral pyridinium betaine have been employed to prepare 8-azabicyclo[3.2.1]oct-3-en-2-ones, demonstrating the synthetic versatility of 1-Azabicyclo[3.2.1]octan-6-one and its derivatives in stereochemical control (Curtis et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Azabicyclo[32It’s structurally similar to the family of tropane alkaloids , which are known to interact with various neuronal receptors .
Mode of Action
The exact mode of action of 1-Azabicyclo[32Given its structural similarity to tropane alkaloids, it may interact with neuronal receptors in a similar manner .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various neuronal pathways .
Result of Action
The specific molecular and cellular effects of 1-Azabicyclo[32Structurally similar compounds, such as tropane alkaloids, have been shown to exhibit a wide array of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[32It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPDOYHAZFTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329203 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.1]octan-6-one | |
CAS RN |
162184-58-9, 45675-76-1 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















